molecular formula C27H25FN2O8S B12012650 methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12012650
M. Wt: 556.6 g/mol
InChI Key: GJEBZNKKFSSQPQ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, involving the reaction of a β-keto ester with a thiourea.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

    Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions.

    Drug Development: Its unique structure makes it a potential candidate for drug development, targeting specific biological pathways.

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a subject of interest in medicinal chemistry.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound may be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes, altering biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

  • Fluorine Substitution : The presence of the fluoro group in the compound provides unique chemical properties, such as increased stability and lipophilicity.
  • Functional Group Diversity : The combination of various functional groups, including hydroxy, methoxy, and carbonyl groups, offers a wide range of chemical reactivity and potential applications.

Properties

Molecular Formula

C27H25FN2O8S

Molecular Weight

556.6 g/mol

IUPAC Name

methyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O8S/c1-12-7-8-14(9-16(12)28)21(31)19-20(15-10-17(35-3)23(37-5)18(11-15)36-4)30(25(33)22(19)32)27-29-13(2)24(39-27)26(34)38-6/h7-11,20,31H,1-6H3/b21-19-

InChI Key

GJEBZNKKFSSQPQ-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.